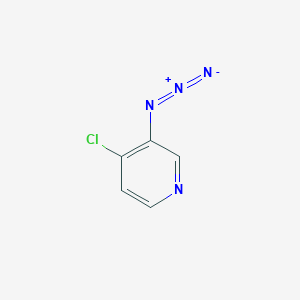

3-Azido-4-chloropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

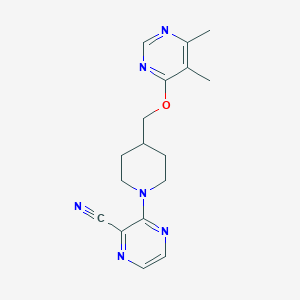

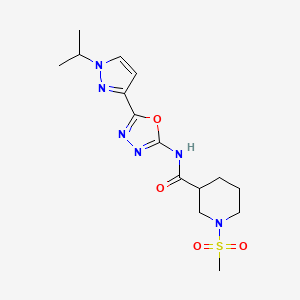

3-Azido-4-chloropyridine is a chemical compound that contains an azide group and a chlorine atom attached to a pyridine ring . It is part of a broader class of compounds known as azides, which are characterized by the presence of the N3 group . Azides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Synthesis Analysis

The synthesis of 3-Azido-4-chloropyridine or similar compounds often involves nucleophilic substitution reactions . For instance, the reaction of the tetrazolediazonium ion with malonic acid dinitrile and nitroacetonitrile leads to the formation of 3-azido-5-amino-1,2,4-triazine derivatives . Another example is the synthesis of azide-modified nucleosides from 2’,3’-protected ribonucleosides using PPh3 and CBr4 as halogenating agents .Molecular Structure Analysis

The molecular structure of 3-Azido-4-chloropyridine is characterized by the presence of an azide group (N3) and a chlorine atom attached to a pyridine ring . The azide group is a linear triatomic anion (N3-) and is considered a functional group in organic chemistry .Chemical Reactions Analysis

3-Azido-4-chloropyridine, like other azides, can participate in various chemical reactions. For instance, it can undergo a domino reaction, which involves a sequence of reactions such as salt formation, cyclization, and nucleophilic substitution . The reactivity of azides can be influenced by many factors, including the nature of the nucleophile, reaction conditions, and solvent .Applications De Recherche Scientifique

Synthesis and Reactions

Synthesis: 3-Azido-4-chloropyridine (C₅H₃ClN₄) is synthesized by reacting pyrrole with dichlorocarbene, yielding dichlorocyclopropane as an intermediate, followed by ring expansion .

Reactions:- Nucleophilic Substitution : The azide group (N₃) at the 3-position makes C₃’ the preferred site for nucleophilic attacks. This property is useful in various synthetic transformations .

Mécanisme D'action

Target of Action

3-Azido-4-chloropyridine is a halogenated derivative of pyridine . It is an organohalide and is primarily used as an intermediate in many chemical reactions It’s worth noting that halogenated pyridines are highly reactive towards nucleophilic attack due to their electron-deficient nature .

Mode of Action

It’s known that the reactivity of substituted pyridines is different from that of the parent molecule due to steric interactions that occur during the breaking of the c–p bond . This suggests that 3-Azido-4-chloropyridine may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that halogenated pyridines can be used as building blocks in the synthesis of chemically relevant organic compounds . This suggests that 3-Azido-4-chloropyridine may affect various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

The molecular weight of chloropyridine, a related compound, is 113545 g/mol , which may influence its bioavailability.

Result of Action

A study on a related compound, 3′-azido-2′,3′-dideoxythymidine (azt), showed that chronic exposure of this compound to cancer cells induced a senescent phenotype and reduced tumorigenicity

Action Environment

It’s known that the decomposition of the pyridine ring in chloropyridine, a related compound, is considerably slowed by the addition of a halogen moiety . This suggests that environmental factors such as temperature and pH may influence the stability and action of 3-Azido-4-chloropyridine.

Safety and Hazards

While specific safety and hazard information for 3-Azido-4-chloropyridine is not available in the search results, azides are generally known to be hazardous due to their high reactivity and sensitivity to heat and mechanical shock . They should be handled with care, and appropriate safety measures should be taken when working with these compounds .

Orientations Futures

The future directions for the research and application of 3-Azido-4-chloropyridine and similar compounds could involve their use in the synthesis of new pharmaceuticals and high-energy materials . The azide group in these compounds can be used for bioorthogonal labeling and functionalization, making them useful tools in various fields of chemistry .

Propriétés

IUPAC Name |

3-azido-4-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-2-8-3-5(4)9-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYBVIVJPIXWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2831677.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2831684.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)

![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2831693.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)

![cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl](/img/structure/B2831698.png)